6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential in drug design and development .
Preparation Methods
The synthesis of 6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps. One common route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole and thiadiazole rings provide a scaffold that can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions disrupt normal cellular processes, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Compared to these compounds, 6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which can lead to different pharmacological profiles and applications. The presence of the dimethylphenoxy and piperidinyl groups may enhance its binding affinity and selectivity for certain biological targets.
Biological Activity
6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazoles and thiadiazoles. Its unique structure features a triazole ring fused with a thiadiazole moiety, which is characteristic of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : Approximately 350.45 g/mol
The intricate structure allows for various interactions within biological systems. The presence of functional groups such as methylsulfonyl and piperidinyl enhances its pharmacological properties through specific interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of the triazolo-thiadiazole scaffold exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess antibacterial and antifungal activities:
- Antibacterial : Compounds have demonstrated effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
- Antifungal : Similar derivatives have shown activity against fungal pathogens such as Candida albicans.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For instance:
- A derivative was found to inhibit the growth of colon carcinoma cells (HCT-116) with an IC₅₀ value of 6.2 μM. Other related compounds exhibited cytotoxic effects against breast cancer cell lines (T47D) with varying IC₅₀ values ranging from 27.3 to 43.4 μM .
Anti-inflammatory Effects
The anti-inflammatory properties of triazolo-thiadiazole derivatives have also been documented. These compounds can modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.
The biological activity of this compound is attributed to its ability to interact with specific biological macromolecules:
- Enzyme Inhibition : Molecular docking studies suggest that the compound can effectively bind to active sites on target enzymes or receptors. This leads to competitive inhibition mechanisms against enzymes such as urease.
- Cellular Uptake : The structural features enhance cellular permeability and uptake into cancer cells, facilitating its therapeutic effects.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
6a | Triazolo-Thiadiazole | Antimicrobial | Specific substituents enhance activity |
EVT-4594232 | Triazolo-Thiadiazole | Antifungal | Different substitution pattern |
5-Amino-1,3,4-Thiadiazole | Thiadiazole | Anticonvulsant | Lacks triazole component |
This table illustrates how different substituents affect the biological activity and therapeutic potential of these compounds.
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
- Study on Anticancer Properties : A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that derivatives of triazolo-thiadiazoles showed promising anticancer effects against multiple cancer cell lines .
- Inflammation Modulation : Another research effort focused on the anti-inflammatory effects of similar compounds in animal models. The findings suggested significant reductions in inflammation markers following treatment with these derivatives.
Properties
Molecular Formula |
C18H23N5O3S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-[(3,4-dimethylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5O3S2/c1-12-6-7-15(9-13(12)2)26-11-16-21-23-17(19-20-18(23)27-16)14-5-4-8-22(10-14)28(3,24)25/h6-7,9,14H,4-5,8,10-11H2,1-3H3 |
InChI Key |
AVYXQQNTCFATKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)C |
Origin of Product |
United States |
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